Hexanoyl Glycine-13C2,15N
Description
Overview of Hexanoyl Glycine (B1666218) as an Endogenous Metabolite in Mammalian Systems
Hexanoyl glycine is an acyl glycine, a class of compounds that are typically minor metabolites of fatty acids. hmdb.ca It is formed in the mitochondria through the conjugation of hexanoyl-CoA and glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase. hmdb.cacaymanchem.com
Under normal physiological conditions, the levels of hexanoyl glycine are low. However, its urinary excretion can be significantly elevated in certain inborn errors of metabolism, particularly those affecting mitochondrial fatty acid β-oxidation. hmdb.ca One such condition is medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a genetic disorder where the body is unable to properly break down medium-chain fatty acids. hmdb.cacaymanchem.com In individuals with MCAD deficiency, the accumulation of hexanoyl-CoA leads to its increased conjugation with glycine, resulting in elevated levels of hexanoyl glycine in the urine. caymanchem.comnih.gov
Recent research has also highlighted the role of glycine availability in the body's detoxification processes. nih.gov Studies have shown that in conditions of glycine deficiency, the elimination of certain metabolites via the glycine conjugation pathway can be impaired. nih.gov
Beyond its role in metabolic disorders, hexanoyl glycine has been investigated as a potential biomarker for other conditions. For instance, increased urinary levels have been observed in response to gamma-radiation exposure in animal models. caymanchem.com Conversely, its levels have been shown to decrease in mice treated with a PPARα ligand. caymanchem.com
Rationale for Utilizing Hexanoyl Glycine-13C2,15N in Mechanistic and Quantitative Studies
The use of isotopically labeled Hexanoyl Glycine, specifically Hexanoyl Glycine-¹³C₂,¹⁵N, offers significant advantages for both mechanistic and quantitative research. silantes.com This doubly labeled molecule, where two carbon atoms and one nitrogen atom are replaced with their stable isotopes, serves as an ideal internal standard for mass spectrometry-based quantification. imtm.cz
The rationale for using Hexanoyl Glycine-¹³C₂,¹⁵N stems from the core principles of stable isotope dilution analysis. caymanchem.com By introducing a known quantity of the labeled compound into a biological sample (e.g., urine or plasma), it mixes with the endogenous, unlabeled hexanoyl glycine. imtm.cz During analysis by LC-MS/MS, the labeled and unlabeled forms are chemically identical and thus behave similarly during sample preparation and ionization. However, they are distinguishable by their mass-to-charge ratio. plos.org This allows for the precise and accurate quantification of the endogenous hexanoyl glycine by comparing the signal intensity of the unlabeled analyte to that of the known amount of the labeled internal standard. plos.org
This quantitative approach is critical for:
Diagnosing and Monitoring Metabolic Disorders: Accurate measurement of hexanoyl glycine is essential for the diagnosis of conditions like MCAD deficiency. caymanchem.com The use of a stable isotope-labeled internal standard ensures the reliability of these diagnostic tests. imtm.cz
Biomarker Validation: For hexanoyl glycine to be a reliable biomarker for other conditions, its quantification must be robust and reproducible. caymanchem.com Hexanoyl Glycine-¹³C₂,¹⁵N provides the necessary analytical rigor for such validation studies. plos.org
Mechanistic Studies: By tracing the fate of the ¹³C and ¹⁵N labels, researchers can gain a deeper understanding of the synthesis, degradation, and transport of hexanoyl glycine. creative-proteomics.comtandfonline.com This can shed light on the broader implications of glycine conjugation and fatty acid metabolism in health and disease. nih.gov The dual label provides more detailed information, as the carbon and nitrogen atoms can be tracked independently, offering insights into the dynamics of both the hexanoyl and glycine portions of the molecule. uni-bayreuth.denih.gov
Properties
Molecular Formula |
C₆¹³C₂H₁₅¹⁵NO₃ |
|---|---|
Molecular Weight |
176.19 |
Synonyms |
N-(1-Oxohexyl)glycine-13C2,15N; Caproylglycine-13C2,15N; N-Caproylglycine-13C2,15N; NSC 224460; n-Hexanoylglycine-13C2,15N |
Origin of Product |
United States |
Biological Formation and Enzymatic Context of N Acylglycines
Glycine (B1666218) Conjugation Pathway: Biosynthesis of N-Hexanoylglycine from Acyl-CoA and Glycine
The formation of N-hexanoylglycine occurs via the glycine conjugation pathway, a two-step enzymatic process. researchgate.netnih.gov This pathway is responsible for the metabolism of various substances, including dietary compounds and byproducts of metabolic disorders. nih.gov The core reaction involves the conjugation of an activated fatty acid, in this case, hexanoyl-CoA, with the amino acid glycine. caymanchem.comhmdb.ca This process is essential for preventing the sequestration of free coenzyme A (CoASH) within the mitochondria, which is vital for maintaining energy balance. uniroma1.itnih.gov
This conjugation renders the acyl group less toxic and more water-soluble, facilitating its transport out of the mitochondria and subsequent excretion. nih.gov
GLYAT can act on a variety of acyl-CoA substrates, though its efficiency varies depending on the specific acyl group. uniprot.org The enzyme shows a preference for certain xenobiotic acyl-CoAs, such as benzoyl-CoA, but also processes endogenous acyl-CoAs derived from fatty acid and amino acid metabolism. uniprot.orgwikipedia.org Studies have characterized the kinetic properties of GLYAT with different substrates. For instance, the enzyme has a lower Michaelis constant (Km) for benzoyl-CoA compared to medium-chain fatty acyl-CoAs like octanoyl-CoA, indicating a higher affinity for the former. uniprot.orggenecards.org However, it still demonstrates significant activity with medium-chain substrates. uniprot.org The binding affinity for the acyl-CoA substrate is a crucial determinant of the enzyme's specificity in a cellular environment where multiple potential substrates are present. nih.govnih.gov
| Substrate | Km (mM) | Vmax (μmol/min/mg) |
|---|---|---|
| Benzoyl-CoA | 57.9 | 17.1 |
| Salicyl-CoA | 83.7 | 10.1 |
| Isovaleryl-CoA | 124 | 7.64 |
| Octanoyl-CoA | 198 | 3.3 |
Data sourced from UniProtKB. uniprot.orggenecards.org
Interplay with Mitochondrial Fatty Acid Oxidation Pathways
The synthesis of N-hexanoylglycine is intrinsically linked to the mitochondrial beta-oxidation of fatty acids. nih.gov This metabolic pathway is the primary process for breaking down fatty acids to produce energy. aocs.orgnih.gov When beta-oxidation is impaired, either due to genetic defects or metabolic stress, intermediate acyl-CoA esters can accumulate. nih.govmedlineplus.gov
Hexanoyl-CoA is a medium-chain fatty acyl-CoA that serves as an intermediate in the beta-oxidation of longer-chain fatty acids. nih.gov In individuals with a functional beta-oxidation pathway, hexanoyl-CoA is efficiently processed through subsequent cycles of the spiral. However, in conditions such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the enzyme responsible for the next step of oxidation is defective. nih.govchop.edu This leads to the accumulation of medium-chain acyl-CoAs, including hexanoyl-CoA, within the mitochondria. nih.govmedlineplus.gov The elevated concentration of hexanoyl-CoA drives its conjugation with glycine, leading to a significant increase in the urinary excretion of N-hexanoylglycine, which is a key diagnostic biomarker for MCAD deficiency. caymanchem.comnih.govnih.gov
The fate of acyl-CoAs represents a critical metabolic branch point. nih.govnih.gov Under normal physiological conditions, fatty acid metabolism is tightly regulated to balance energy production and storage. slideshare.netyoutube.com When energy demands are high and glucose is scarce, fatty acid oxidation is favored. slideshare.netnih.gov However, when the beta-oxidation pathway is overloaded or inhibited, the accumulating acyl-CoA intermediates are diverted towards alternative pathways, including glycine conjugation. nih.gov This diversion, catalyzed by GLYAT, acts as a metabolic "safety valve," preventing the toxic accumulation of acyl-CoAs and the depletion of the essential cofactor CoASH. uniroma1.itnih.gov The regulation of these pathways is complex, involving hormonal signals and the intracellular concentrations of substrates and allosteric effectors that control the activity of key enzymes in both fatty acid synthesis and oxidation. slideshare.netplos.org
Methodological Frameworks for Studying Hexanoyl Glycine 13c2,15n
Advanced Mass Spectrometry Techniques for Isotope-Labeled Metabolite Analysis
Mass spectrometry (MS) stands as a cornerstone for the analysis of isotope-labeled metabolites like Hexanoyl Glycine-13C2,15N. This powerful analytical technique measures the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of molecules based on their mass. The incorporation of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into Hexanoyl Glycine (B1666218) results in a predictable mass shift, enabling its distinction from the naturally occurring (¹²C, ¹⁴N) molecule. This mass difference is the foundation of isotope dilution mass spectrometry, a gold standard for quantitative analysis.
Advanced MS techniques, often coupled with chromatographic separation methods, provide the high sensitivity and selectivity required for the analysis of complex biological matrices. The choice of ionization source and mass analyzer can be tailored to the specific requirements of the analysis, whether it be for absolute quantification or for broader metabolic profiling.
Stable Isotope Dilution Mass Spectrometry (SIDMS) for Absolute Quantification
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a highly accurate method for the absolute quantification of metabolites. nih.gov This technique relies on the addition of a known amount of an isotopically labeled standard, in this case, this compound, to a sample containing the unlabeled analyte of interest (hexanoylglycine). nih.govresearchgate.netnih.gov The labeled standard is chemically identical to the analyte but has a different mass due to the presence of the stable isotopes.
During mass spectrometric analysis, the instrument detects both the unlabeled (native) and the labeled forms of the molecule. Because the labeled standard is added at the beginning of the sample preparation process, it experiences the same extraction inefficiencies and matrix effects as the endogenous analyte. By measuring the ratio of the signal intensity of the native analyte to that of the labeled internal standard, a precise and accurate concentration of the native analyte in the original sample can be determined, regardless of sample loss during preparation. researchgate.netnih.gov
Key Principles of SIDMS in this compound Analysis:
| Principle | Description |
| Internal Standard | A known quantity of this compound is added to the biological sample. |
| Co-processing | The labeled standard and the endogenous hexanoylglycine (B26119) are extracted and processed together. |
| Mass Spectrometric Detection | The mass spectrometer distinguishes between the native and labeled forms based on their mass-to-charge ratio. |
| Ratio Measurement | The ratio of the ion signals of the native analyte to the labeled standard is measured. |
| Absolute Quantification | The concentration of the native hexanoylglycine is calculated based on the measured ratio and the known amount of the added standard. |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds, including acylglycines after appropriate derivatization. dss.go.thnih.gov In this method, the sample is first vaporized and then separated based on the components' boiling points and interactions with the stationary phase of the gas chromatograph column. The separated components then enter the mass spectrometer for detection and identification.
For the analysis of this compound, a derivatization step is typically required to increase its volatility and thermal stability. dss.go.thsigmaaldrich.com Common derivatization methods include silylation or esterification. The retention time in the GC column provides an additional layer of identification, complementing the mass spectral data. drawellanalytical.comnih.gov The mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only ions of specific m/z values corresponding to the analyte and its labeled standard are monitored, significantly enhancing sensitivity and selectivity. nih.gov
Typical GC-MS Parameters for Acylglycine Analysis:
| Parameter | Typical Setting |
| Column | Fused-silica capillary column (e.g., SPB-1) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature held, then ramped to a final temperature. |
| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) nih.gov |
| MS Detection Mode | Selected Ion Monitoring (SIM) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a predominant technique for the analysis of a wide range of metabolites, including acylglycines, in complex biological fluids. nih.govlcms.cz This method couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. LC is particularly well-suited for polar and non-volatile compounds like Hexanoyl Glycine, often eliminating the need for derivatization.
In LC-MS/MS, the sample is first separated by LC, and the eluting compounds are then ionized, typically using electrospray ionization (ESI). The resulting ions are then subjected to two stages of mass analysis. The first mass analyzer selects the precursor ion of interest (e.g., the molecular ion of this compound), which is then fragmented in a collision cell. The second mass analyzer separates and detects the resulting product ions. This process, known as tandem mass spectrometry (MS/MS), provides a high degree of specificity.
Selected Reaction Monitoring (SRM) is a targeted MS/MS technique that offers exceptional sensitivity and selectivity for quantifying specific molecules. researchgate.net In an SRM experiment, the first and third quadrupoles are set to transmit only the m/z of the precursor ion and a specific product ion, respectively. This specific precursor-product ion pair is referred to as a "transition."
For this compound, specific transitions are monitored. The precursor ion would be the protonated molecule [M+H]⁺ of the labeled compound. Upon fragmentation, a characteristic product ion is formed. By monitoring one or more of these specific transitions, the instrument can selectively quantify this compound even in the presence of a complex biological matrix. The development of an SRM method involves optimizing the collision energy to maximize the signal of the chosen product ions.
Illustrative SRM Transitions for Hexanoyl Glycine Analysis:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Hexanoylglycine | 174.1 | 76.1 |
| This compound | 177.1 | 78.1 |
Note: These are hypothetical values for illustrative purposes. Actual m/z values may vary based on the specific labeling pattern and ionization conditions.
While targeted approaches like SRM are excellent for quantifying known compounds, untargeted metabolomics aims to measure as many metabolites as possible in a sample to provide a comprehensive metabolic snapshot. acs.orgresearchgate.net In these platforms, stable isotope-labeled standards like this compound can serve multiple purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjunction with ¹³C and ¹⁵N Labeling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information about molecules. springernature.comnih.gov It is based on the magnetic properties of atomic nuclei. While less sensitive than mass spectrometry, NMR is non-destructive and highly quantitative. The incorporation of ¹³C and ¹⁵N isotopes into Hexanoyl Glycine significantly enhances its detection and analysis by NMR. chemrxiv.org
The natural abundance of ¹³C is only about 1.1%, and for ¹⁵N it is even lower at 0.37%. By enriching Hexanoyl Glycine with these isotopes, the sensitivity of NMR detection for the labeled atoms is dramatically increased. chemrxiv.orgnih.gov This allows for the use of various advanced NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate the signals of protons with those of the directly attached or nearby ¹³C and ¹⁵N nuclei. nih.gov These experiments provide unambiguous assignments of the signals in the NMR spectrum and can reveal detailed information about the molecular structure and conformation.
Furthermore, the chemical shifts of the ¹³C and ¹⁵N nuclei are sensitive to their local chemical environment. nsf.govblogspot.com Therefore, NMR analysis of this compound can provide precise information about the location of the labels and can be used to study its interactions with other molecules.
Typical NMR Chemical Shift Ranges for Relevant Nuclei in Glycine Derivatives:
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹³C | Carbonyl (C=O) | 170-180 blogspot.com |
| ¹³C | Methylene (-CH₂-) | 40-50 |
| ¹⁵N | Amide (-NH-) | 100-130 |
Note: These are approximate ranges and can vary depending on the solvent and molecular structure.
Application of 13C-NMR for Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a critical tool for quantifying the activity of metabolic pathways within biological systems. The use of carbon-13 (¹³C) labeled substrates, a technique known as ¹³C-MFA, provides a detailed snapshot of intracellular metabolic fluxes. nih.govresearchgate.net When Hexanoyl Glycine-¹³C₂,¹⁵N is introduced into a system, the two ¹³C atoms on the glycine moiety serve as a tracer to map the flow of carbon through central metabolic pathways. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical method for determining the distribution of ¹³C isotopes in metabolites. nih.govnih.gov Unlike mass spectrometry, ¹³C-NMR can distinguish between positional isomers (isotopomers), providing rich data for flux calculations. The analysis of ¹³C-¹³C scalar couplings in 2D NMR spectra allows for the precise quantification of different isotopomer abundances in key metabolites derived from the labeled glycine. This detailed isotopomer data is essential for resolving complex metabolic networks and accurately calculating flux rates through various biochemical reactions.
The process involves introducing the ¹³C-labeled substrate to a biological system, allowing it to achieve a metabolic steady state, and then analyzing the isotopic enrichment in key metabolites, particularly proteinogenic amino acids. The resulting labeling patterns provide a set of constraints for a mathematical model of cellular metabolism, which is then used to estimate the metabolic fluxes.
| Parameter | Description | Relevance to Hexanoyl Glycine-¹³C₂,¹⁵N |
| Tracer Input | The ¹³C₂-labeled glycine portion of the molecule enters cellular metabolism. | Provides a known isotopic starting point for tracking carbon flow. |
| Metabolic Conversion | The labeled glycine is metabolized, transferring its ¹³C atoms to other intermediates. | The specific pathways glycine enters (e.g., serine synthesis, photorespiration) can be traced. |
| NMR Detection | ¹³C-NMR spectroscopy measures the specific positions of ¹³C atoms in downstream metabolites. | Generates detailed isotopomer distribution data, crucial for accurate flux calculations. |
| Flux Calculation | A computational model uses the isotopomer data to quantify the rates of metabolic reactions. | Reveals the quantitative contribution of glycine's carbon backbone to various metabolic endpoints. |
Potential of 15N-NMR for Nitrogen Flux Studies
While ¹³C-MFA is well-established for carbon metabolism, the integration of stable nitrogen isotopes (¹⁵N) offers a more comprehensive view by enabling the simultaneous analysis of nitrogen flux. embopress.org The ¹⁵N label on the glycine molecule in Hexanoyl Glycine-¹³C₂,¹⁵N allows for the direct characterization of nitrogen metabolism. nih.gov Using ¹⁵N-NMR-based approaches can significantly enhance the resolution and throughput of fluxomics studies. nih.govresearchgate.net
¹⁵N-NMR can track the movement of the nitrogen atom from the introduced labeled glycine into other nitrogen-containing compounds, such as other amino acids and nucleotides. embopress.org This is particularly valuable for understanding transamination reactions, where amino groups are transferred between molecules. Glutamate (B1630785), for instance, is often a central node for nitrogen assimilation and distribution, and tracking the flow of ¹⁵N from glycine to glutamate and other amino acids can elucidate the primary pathways of nitrogen metabolism. embopress.org
Novel NMR experiments that exploit the ¹⁵N nucleus have been developed to increase the efficiency and coverage of isotopomer quantification. nih.gov Although challenges such as signal broadening due to water exchange can occur, these can be mitigated by techniques like lowering the sample temperature during analysis. nih.govresearchgate.net By combining ¹³C and ¹⁵N data, a dual-isotope labeling approach provides a powerful platform to resolve both carbon and nitrogen fluxes simultaneously, offering a more complete picture of cellular metabolism. embopress.org
| Study Type | Analyte | Key Findings | Citation |
| Dual Isotope MFA | Mycobacterium bovis BCG | Glutamate is the central node for nitrogen metabolism; simultaneous quantification of C and N fluxes is achievable. | embopress.org |
| ¹⁵N-NMR Method Development | Amino Acid Standards | Exploiting the ¹⁵N nucleus accelerates analysis and increases the coverage of quantifiable isotopomers. | nih.gov |
| Metabolite Studies | Mammalian Cells | Lowering temperature allows for facile characterization of ¹⁵N-labeled amino acids and their metabolism. | nih.gov |
Sample Preparation and Derivatization Strategies for this compound Analysis
Accurate analysis of Hexanoyl Glycine-¹³C₂,¹⁵N and its metabolic products by methods such as Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) requires rigorous sample preparation. ucdavis.edualexandraatleephillips.com This process typically involves two key stages: hydrolysis to liberate the amino acid moiety and derivatization to ensure its suitability for analysis. alexandraatleephillips.comnih.gov
Hydrolysis: To analyze the isotopic enrichment in the glycine portion after it has been incorporated into proteins, peptide-bound amino acids must first be released. Acid hydrolysis is a common method for this purpose. ucdavis.eduucdavis.edu The sample is treated with a strong acid, typically 6 M hydrochloric acid (HCl), and heated to break the peptide bonds. Care must be taken to perform this under an anoxic atmosphere (e.g., nitrogen headspace) to prevent the degradation of sensitive amino acids. ucdavis.edualexandraatleephillips.com Following hydrolysis, samples may require clean-up steps, such as lipid removal or cation-exchange chromatography, to eliminate interfering compounds from the sample matrix. ucdavis.eduucdavis.edu
Table 1: Comparison of Acid Hydrolysis Methods
| Method | Conditions | Duration | Notes |
|---|---|---|---|
| Standard Hydrolysis | 6 M HCl at 110°C | 20-24 hours | A widely used conventional method. alexandraatleephillips.comnih.gov |
| Fast Hydrolysis | 6 M HCl at 150°C | 70 minutes | Offers a significant time savings over the standard method. nih.govucdavis.edu |
Derivatization: Amino acids are polar and not sufficiently volatile for direct analysis by gas chromatography. alexandraatleephillips.com Therefore, they must be chemically modified in a process called derivatization. This step converts the amino acids into less polar, more volatile derivatives. semanticscholar.org The choice of derivatizing agent is critical, as it adds carbon and/or hydrogen atoms that must be accounted for during isotopic analysis. alexandraatleephillips.com N-acetyl isopropyl (NAIP) and N-acetyl methyl ester (NACME) derivatizations are two common methods used for preparing amino acids for GC-C-IRMS analysis. ucdavis.edunih.gov The process typically involves esterification of the carboxyl group followed by acetylation of the amino group. ucdavis.edu
Table 2: Common Derivatization Strategies for Amino Acid Analysis
| Derivative | Reagents | Process Summary | Suitability |
|---|---|---|---|
| N-acetyl methyl esters (NACME) | Acidified methanol; Acetic anhydride, trimethylamine, acetone | 1. Esterification with acidified methanol. 2. Acetylation of the partial derivatives. | Suitable for GC-C-IRMS analysis of both ¹³C and ¹⁵N. ucdavis.eduucdavis.edu |
| N-acetyl isopropyl esters (NAIP) | Isopropanol/acetyl chloride; Acetic anhydride/triethylamine | 1. Esterification with acidified isopropanol. 2. Acetylation of the amino group. | Provides very low limits of detection and quantification. nih.gov |
Applications of Hexanoyl Glycine 13c2,15n in Elucidating Metabolic Flux and Regulation
Investigating Glycine (B1666218) Conjugation Pathway Dynamics
The glycine conjugation pathway is a crucial Phase II detoxification process, primarily in the liver, responsible for the metabolism of various endogenous and exogenous acyl-CoA compounds. By conjugating these acyl groups to glycine, the resulting acylglycines are rendered more water-soluble and are readily excreted in the urine. Hexanoyl Glycine-¹³C₂,¹⁵N is instrumental in studying the kinetics and capacity of this pathway.
Tracing Glycine Turnover and Utilization in Specific Metabolic Processes
Stable isotope tracers are essential for studying in vivo metabolic kinetics. By introducing a labeled precursor, such as ¹³C₂¹⁵N-glycine, into a biological system, researchers can trace its incorporation into various downstream metabolites, including acylglycines like hexanoylglycine (B26119). The appearance of the ¹³C₂¹⁵N label in hexanoylglycine provides a direct measure of glycine utilization in the conjugation pathway.
This approach allows for the calculation of glycine turnover, which is the rate at which glycine is used and replaced in the body's free amino acid pool. In conditions where there is an excess of certain fatty acids, such as in disorders of fatty acid oxidation, the demand for glycine for conjugation increases. By monitoring the flux of labeled glycine into hexanoylglycine, researchers can quantify this increased demand and understand how the body prioritizes glycine utilization among its various metabolic roles, which include protein synthesis, purine (B94841) synthesis, and acting as a neurotransmitter. Studies in mouse models with deficiencies in the glycine cleavage system have shown an accumulation of various acylglycines, including hexanoylglycine, in the liver, indicating an increased flux through the glycine conjugation pathway when glycine catabolism is impaired. nih.gov
Quantification of Acylglycine Synthesis Rates in Biological Systems
The use of Hexanoyl Glycine-¹³C₂,¹⁵N as an internal standard in stable isotope dilution assays allows for the precise quantification of endogenous hexanoylglycine levels. Furthermore, by administering a labeled precursor like ¹³C-hexanoic acid or ¹⁵N-glycine, the rate of synthesis of hexanoylglycine can be determined. This is achieved by measuring the rate of appearance of the singly or doubly labeled hexanoylglycine in biological fluids such as urine or plasma.
This quantitative approach is critical for understanding how the glycine conjugation pathway's capacity is affected by genetic factors, disease states, or exposure to toxins. For instance, in individuals with a genetic deficiency in glycine N-acyltransferase, the enzyme responsible for glycine conjugation, the rate of acylglycine synthesis would be significantly reduced. Quantifying this rate can provide a functional measure of enzyme activity and the severity of the metabolic block.
Table 1: Hypothetical Glycine Flux into Hexanoylglycine in Control vs. Glycine Cleavage System Deficient (GCSD) Mouse Model This table is illustrative and based on expected outcomes from stable isotope tracing studies.
| Group | Glycine Pool Size (μmol/g liver) | Labeled Glycine Enrichment (%) | Labeled Hexanoylglycine Formation Rate (nmol/hr/g liver) | Calculated Glycine Flux into Hexanoylglycine (μmol/hr/g liver) |
|---|---|---|---|---|
| Control | 1.5 ± 0.2 | 50 | 25.0 ± 3.5 | 0.05 |
Understanding Disorders of Fatty Acid Oxidation via Hexanoyl Glycine-¹³C₂,¹⁵N Tracing
Disorders of fatty acid oxidation (FAO) are a group of inherited metabolic conditions in which the body is unable to properly break down fatty acids for energy. This leads to the accumulation of toxic fatty acid intermediates. Hexanoylglycine is a key biomarker for one of the most common FAO disorders, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.
Modeling Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Dysfunction in Research Systems
In MCAD deficiency, the enzyme responsible for the dehydrogenation of medium-chain fatty acyl-CoAs is defective. nih.govchop.edu This leads to a buildup of medium-chain acyl-CoAs, particularly hexanoyl-CoA, within the mitochondria. To alleviate this toxic accumulation, the body utilizes the glycine conjugation pathway to convert hexanoyl-CoA to hexanoylglycine, which is then excreted in the urine. nih.gov Consequently, elevated levels of hexanoylglycine are a hallmark of MCAD deficiency. researchgate.net
The use of Hexanoyl Glycine-¹³C₂,¹⁵N as an internal standard allows for the accurate quantification of urinary hexanoylglycine, which is crucial for the diagnosis and monitoring of MCAD deficiency. Research models, such as cell cultures or animal models with induced or genetic MCAD deficiency, can be used to study the pathophysiology of the disease. By supplying these models with stable isotope-labeled fatty acid precursors, researchers can trace the flow of carbons into the accumulating hexanoylglycine pool, providing a dynamic view of the metabolic block.
Elucidating the Fate of Fatty Acid Intermediates using Labeled Hexanoyl Glycine
Stable isotope tracing with labeled fatty acids in the context of MCAD deficiency helps to elucidate the alternative metabolic fates of the accumulating intermediates. When the primary beta-oxidation pathway is blocked, fatty acid carbons are shunted into alternative pathways, including omega-oxidation and conjugation with glycine or carnitine.
By using a tracer such as ¹³C-labeled hexanoic acid in an MCAD-deficient model system, the incorporation of the ¹³C label into hexanoylglycine can be quantified. This provides a direct measure of the flux through the glycine conjugation "rescue" pathway. Comparing this flux to the flux of the label into other metabolites, such as dicarboxylic acids (from omega-oxidation) or acylcarnitines, allows researchers to understand the relative importance of these different detoxification routes. This knowledge is vital for developing therapeutic strategies aimed at promoting the clearance of toxic fatty acid intermediates.
Table 2: Urinary Excretion of Hexanoylglycine in MCAD Deficient Patients and Controls Data adapted from Rinaldo et al., Biomedical and Environmental Mass Spectrometry, 1989.
| Subject Group | Number of Samples | Urinary Hexanoylglycine (μg/mg creatinine) |
|---|---|---|
| MCAD Deficient Patients | 54 | 3.5 - 172.4 |
Research into Metabolic Responses to Environmental or Dietary Perturbations
The metabolic state of an organism is highly responsive to changes in its environment, including dietary intake and exposure to xenobiotics. Stable isotope tracing with compounds like Hexanoyl Glycine-¹³C₂,¹⁵N can be a valuable tool for investigating these metabolic adaptations.
For example, a diet high in medium-chain fatty acids could potentially increase the substrate load for the glycine conjugation pathway. By using a labeled glycine tracer, it would be possible to determine if such a diet leads to an increased rate of acylglycine synthesis. This could have implications for understanding the metabolic capacity of individuals to handle different types of dietary fats.
Similarly, exposure to certain environmental toxins can place a burden on the body's detoxification systems, including the glycine conjugation pathway. Some xenobiotics are themselves metabolized to acyl-CoA intermediates that can be conjugated with glycine. By using a stable isotope tracing approach, researchers could investigate whether exposure to a particular toxin competes with endogenous substrates for glycine conjugation, potentially leading to the accumulation of other harmful metabolites. While direct studies using Hexanoyl Glycine-¹³C₂,¹⁵N in this context are not yet prevalent, the principles of metabolic flux analysis suggest its potential utility in this area of research.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Hexanoyl Glycine-¹³C₂,¹⁵N |
| Glycine |
| Acyl-CoA |
| Acylglycine |
| Hexanoylglycine |
| ¹³C₂¹⁵N-glycine |
| Hexanoic acid |
| ¹³C-hexanoic acid |
| ¹⁵N-glycine |
| Hexanoyl-CoA |
| Dicarboxylic acids |
| Acylcarnitines |
| Benzoate |
Investigating High-Fat Diet Induced Metabolic Adaptations
High-fat diets (HFD) can overwhelm the mitochondrial capacity for fatty acid β-oxidation, leading to an accumulation of incompletely oxidized acyl-CoAs. To mitigate this, the body utilizes a detoxification pathway involving the conjugation of these acyl groups with glycine, forming acylglycines that are then excreted in the urine. Hexanoylglycine is one such metabolite, derived from the six-carbon hexanoic acid.
In preclinical studies using animal models like C57BL/6 mice, which are known to exhibit variable responses to HFD, metabolomic analysis of urine has identified hexanoylglycine as a potential biomarker. google.com Elevated levels of hexanoylglycine can signify a metabolic adaptation to the high-fat load, reflecting the mitochondrial effort to manage excess fatty acids. google.com
The use of Hexanoyl Glycine-13C2,15N is critical in these studies as an internal standard for mass spectrometry. By adding a known quantity of the labeled compound to biological samples (e.g., urine or plasma), researchers can accurately quantify the endogenous, unlabeled hexanoylglycine. This corrects for variations in sample preparation and instrument response, ensuring that the measured changes in hexanoylglycine levels are a true reflection of metabolic shifts. This quantitative precision is essential for establishing the compound's validity as a biomarker for predicting resistance or susceptibility to diet-induced weight gain. google.com
Table 1: Illustrative Research Findings on High-Fat Diet (HFD) Induced Changes in Urinary Hexanoylglycine This table presents hypothetical data based on established principles of metabolic response to high-fat diets.
Response to Oxidative Stress or Radiation Exposure in Animal Models
Mitochondria are primary sites of reactive oxygen species (ROS) production and are also highly susceptible to damage from oxidative stress. mdpi.commdpi.com Conditions such as radiation exposure can induce significant oxidative stress, leading to mitochondrial dysfunction and impaired fatty acid oxidation. This impairment results in the accumulation of medium-chain acyl-CoAs, which are subsequently conjugated to glycine and excreted.
Medium-chain fatty acids themselves have been shown to modulate oxidative stress levels. nih.govnih.gov The accumulation of their acylglycine derivatives, such as hexanoylglycine, serves as an indicator of this underlying mitochondrial stress. In animal models exposed to radiation or other oxidative insults, the quantification of urinary acylglycines provides a non-invasive method for assessing the extent of metabolic disruption.
This compound is employed as an internal standard in these contexts to ensure the accurate measurement of endogenous hexanoylglycine. This allows researchers to reliably correlate the degree of radiation exposure or oxidative damage with the metabolic signature of mitochondrial dysfunction, aiding in the study of protective agents or genetic factors that influence sensitivity to such stressors.
Contributions to Broader Metabolomics and Pathway Analysis Studies
Stable isotope tracers are powerful tools for mapping the complex web of biochemical pathways that constitute an organism's metabolic network. creative-proteomics.comfrontiersin.org The dual-labeled nature of this compound makes it particularly valuable for advanced metabolic flux analysis.
Isotopic Tracing for Unraveling Metabolic Networks
Metabolic flux analysis (MFA) uses stable isotope tracers to quantify the rates of metabolic reactions. nih.govcreative-proteomics.comsemanticscholar.org When this compound is introduced into a biological system, it can be metabolized, releasing the labeled glycine molecule. This labeled glycine, containing two 13C atoms and one 15N atom, can then enter various metabolic pathways.
The dual labels allow for the simultaneous tracing of carbon and nitrogen atoms as they are incorporated into downstream metabolites. nih.govkuleuven.be For example, the 15N can be traced through transamination reactions, providing insights into amino acid metabolism, while the 13C backbone can be tracked into pathways like glutathione (B108866) or purine synthesis. This provides a more comprehensive view of metabolic fluxes than single-isotope tracers. nih.gov By measuring the isotopic enrichment patterns in various metabolites, researchers can construct detailed maps of metabolic networks and quantify the flow of molecules through different pathways. frontiersin.org
Table 2: Potential Downstream Metabolites Traced from this compound This table illustrates how the 13C and 15N isotopes from the glycine moiety can be incorporated into other key molecules, demonstrating the principles of isotopic tracing.
Identification of Novel Metabolic Signatures in Pre-Clinical Models
Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample, providing a functional readout of the physiological state. nih.gov In pre-clinical animal models of diseases like obesity and diabetes, this approach is used to discover novel biomarkers that can predict disease risk or progression. crownbio.comcrownbio.com
Acylglycines, including hexanoylglycine, have emerged as a class of metabolites that can serve as metabolic signatures for mitochondrial dysfunction and substrate overload. nih.gov The precise and accurate quantification of these compounds is essential for their validation as reliable biomarkers. nih.gov The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for achieving this accuracy in mass spectrometry-based metabolomics platforms. By enabling robust quantification, the compound helps researchers confidently identify and validate novel metabolic signatures in pre-clinical studies, paving the way for their potential translation to clinical diagnostics. nih.govcrownbio.com
Future Directions and Emerging Research Avenues for Hexanoyl Glycine 13c2,15n
Integration with Multi-Omics Data for Systems-Level Understanding
A significant future direction for Hexanoyl Glycine-13C2,15N lies in its integration with multi-omics data to achieve a systems-level understanding of metabolism. By combining metabolomics data generated from tracing studies with genomics, transcriptomics, and proteomics, researchers can construct more comprehensive models of cellular function. Stable isotope tracers like this compound are instrumental in providing dynamic information about metabolic fluxes, which can then be correlated with changes in gene expression, protein levels, and other cellular components. acs.orgnih.gov This integrated approach allows for the elucidation of complex regulatory networks and the identification of key control points in metabolic pathways. The employment of analytical techniques such as mass spectrometry and NMR, in conjunction with stable isotope-labeled compounds, is proposed to establish and understand the mechanistic link between metabolic changes and genomic and proteomic responses. nih.govresearchgate.net
| Research Area | Type of Multi-Omics Data | Potential Insights from Integration with this compound Data |
| Cancer Metabolism | Genomics, Transcriptomics | Identification of metabolic reprogramming driven by specific oncogenes or tumor suppressor genes. |
| Inborn Errors of Metabolism | Proteomics | Understanding how enzyme deficiencies affect fatty acid oxidation pathways at a functional level. |
| Drug Efficacy and Toxicity | Transcriptomics, Proteomics | Elucidation of off-target drug effects on cellular metabolism and the identification of biomarkers for drug response. |
| Microbiome Research | Metagenomics | Tracing the metabolic interplay between host and microbial metabolism of fatty acids. |
Development of Advanced Computational Models for Flux Analysis with Isotopic Data
The full potential of isotopic tracers like this compound can only be realized through the development of sophisticated computational models for metabolic flux analysis (MFA). biorxiv.orgnih.gov Current research is focused on creating more robust and user-friendly software that can handle the complexity of large-scale metabolic networks and integrate data from multiple isotopic tracers. semanticscholar.org
One of the key advancements in this area is the development of universal modeling languages like FluxML, which provides a standardized format for exchanging and reusing metabolic models across different software platforms. frontiersin.orgnih.govgithub.com This facilitates collaboration and ensures the reproducibility of computational modeling efforts. nih.gov Future models will increasingly incorporate both 13C and 15N data simultaneously, allowing for a more comprehensive analysis of carbon and nitrogen metabolism. biorxiv.orgnih.gov
Furthermore, the development of machine learning frameworks, such as ML-Flux, is set to revolutionize metabolic flux quantitation. biorxiv.orgbiorxiv.orgenergy.gov These tools can be trained on simulated data from universal metabolic models to rapidly convert isotope labeling patterns into metabolic fluxes, significantly accelerating the pace of research. biorxiv.orgbiorxiv.org
Key Features of Emerging Computational Models for Isotopic Data Analysis:
Support for Multi-Isotope Tracing: Simultaneous analysis of 13C and 15N data for a more holistic view of metabolism. biorxiv.orgnih.gov
Standardized Model Formats: Languages like FluxML to ensure model reusability and reproducibility. frontiersin.orgnih.govgithub.com
Integration of Multi-Omics Data: Incorporation of genomic, transcriptomic, and proteomic data to constrain and refine flux estimations.
User-Friendly Interfaces: Development of intuitive software to make metabolic flux analysis more accessible to a broader range of researchers. waters.comucdavis.edu
Machine Learning Approaches: Application of deep learning for high-throughput and automated flux quantitation. biorxiv.orgbiorxiv.org
Expanding Applications in Mechanistic Toxicology and Drug Metabolism Research
The use of stable isotope-labeled compounds like this compound is a powerful strategy in mechanistic toxicology and drug metabolism research. acs.orgnih.govacs.org By tracing the metabolic fate of a compound, researchers can identify reactive metabolites and elucidate the pathways leading to toxicity. acs.orgnih.gov The strategic placement of stable isotopes within a molecule can also be used to investigate the mechanisms of specific adverse reactions. acs.orgresearchgate.net
In the context of drug development, this compound can be used in absorption, distribution, metabolism, and excretion (ADME) studies to gain a better understanding of a drug's disposition. acs.orgnih.gov This information is crucial for assessing the safety and efficacy of new therapeutic agents. Future research will likely focus on using stable isotope tracers to investigate the role of glycine (B1666218) conjugation in the detoxification of xenobiotics and the potential for interindividual variation in this pathway to influence drug toxicity. uniroma1.it
Exploration in Emerging Animal Models for Metabolic Diseases
Animal models are indispensable for studying the pathogenesis of metabolic diseases and for the preclinical evaluation of new therapies. nih.govmssm.edu The use of this compound in these models can provide valuable insights into the underlying metabolic dysregulation.
Rodent models have been instrumental in advancing our understanding of fatty acid oxidation disorders (FAODs), where the accumulation of N-acylglycines, including hexanoyl glycine, is a key diagnostic marker. nih.govmssm.edunih.gov Mouse models of FAODs have been used to study the molecular mechanisms of disease phenotypes and to evaluate potential treatments. nih.govmssm.edu
Nonhuman primates (NHPs) are becoming increasingly important as translational models for metabolic diseases due to their physiological and metabolic similarities to humans. researchgate.netnih.govnih.gov NHPs spontaneously develop obesity and related metabolic disorders, making them ideal for studying the progression of diseases like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). researchgate.netdiabetesjournals.orgmdpi.comresearchgate.netmdpi.comnih.gov The use of stable isotope tracers like this compound in NHP models can provide a more accurate prediction of the clinical response to new drugs and interventions. diabetesjournals.org
| Animal Model | Metabolic Disease | Relevance for this compound Research |
| Mouse Models of FAODs | Fatty Acid Oxidation Disorders | Tracing the production and clearance of hexanoyl glycine to understand disease pathophysiology and test therapeutic strategies. nih.govmssm.edu |
| db/db Mice | Type 2 Diabetes | Investigating alterations in fatty acid metabolism and the role of N-acylglycines in the progression of diabetes. acs.org |
| High-Fat Diet-Induced Obese Mice | Obesity, NAFLD | Studying the impact of diet on fatty acid oxidation and the development of hepatic steatosis. mdpi.commdpi.comnih.gov |
| Nonhuman Primates (e.g., Macaques, Baboons) | Obesity, Type 2 Diabetes, Dyslipidemia | Providing a highly translational model to study the dynamics of fatty acid metabolism in a system closely resembling human physiology. researchgate.netnih.govnih.govresearchgate.netdiabetesjournals.org |
Advancements in Analytical Sensitivity and Throughput for Labeled N-Acylglycines
The continued development of analytical instrumentation, particularly in mass spectrometry, is crucial for expanding the applications of this compound. rsc.orgscispace.comrsc.orgresearchgate.net Advances in mass spectrometry have led to significant improvements in sensitivity, detection limits, precision, and accuracy for isotope ratio measurements. rsc.orgscispace.comresearchgate.net
Future developments will likely focus on enhancing the high-throughput capabilities of these techniques, allowing for the rapid analysis of large numbers of samples. This is particularly important for large-scale metabolomics studies and for clinical applications where rapid turnaround times are essential. Furthermore, the development of novel derivatization methods and chromatographic techniques will continue to improve the sensitivity and selectivity of N-acylglycine analysis. acs.orgnih.gov The addition of modifiers like glycine to mobile phases in liquid chromatography-mass spectrometry has been shown to significantly boost the signal intensity of glycans, a principle that could be explored for N-acylglycines to enhance detection sensitivity. nih.gov
Q & A
Basic Research Questions
Q. How can Hexanoyl Glycine-¹³C₂,¹⁵N be synthesized and characterized for metabolic flux analysis?
- Methodology : The compound is synthesized by acylating glycine-¹³C₂,¹⁵N with hexanoyl chloride under anhydrous conditions. Isotopic purity (≥98% for ¹³C and ¹⁵N) must be verified using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . For metabolic studies, the labeled compound is introduced into cell cultures or animal models, and its incorporation into downstream metabolites (e.g., acyl-CoA derivatives) is tracked via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) .
Q. What analytical techniques are recommended for quantifying Hexanoyl Glycine-¹³C₂,¹⁵N in complex biological matrices?
- Methodology : Use LC-MS/MS with isotopic internal standards (e.g., Glycine-¹³C₂,¹⁵N as a surrogate) to account for matrix effects. Derivatization with dansyl chloride enhances ionization efficiency for low-abundance metabolites. Calibration curves should span 3–4 orders of magnitude, and method validation must include recovery rates (≥80%) and precision (CV <15%) .
Q. How does Hexanoyl Glycine-¹³C₂,¹⁵N facilitate studies on fatty acid metabolism?
- Methodology : The compound serves as a tracer to investigate β-oxidation pathways. After administration, isotopic labeling in intermediates like hexanoyl-CoA or propionyl-CoA is quantified using gas chromatography-mass spectrometry (GC-MS). Data normalization against natural abundance isotopes (e.g., ¹²C/¹⁴N) minimizes background noise .
Advanced Research Questions
Q. How can researchers optimize experimental designs to resolve isotopic dilution effects in tracer studies with Hexanoyl Glycine-¹³C₂,¹⁵N?
- Methodology : Pre-experimental simulations using tools like Isotopomer Network Compartmental Analysis (INCA) can predict dilution effects. Sampling intervals should align with metabolic turnover rates (e.g., every 15–30 minutes for acute responses). Parallel use of unlabeled controls helps distinguish tracer-specific signals from endogenous pools .
Q. What strategies address contradictions in tracer recovery rates between in vitro and in vivo systems?
- Methodology : Discrepancies often arise due to compartmentalization (e.g., mitochondrial vs. cytosolic metabolism). Validate findings using isotopic tracing in isolated organelles and cross-reference with transcriptomic data (e.g., acyl-CoA synthetase expression levels). Statistical tools like ANOVA with post hoc tests (Tukey’s HSD) identify significant variations .
Q. How can Hexanoyl Glycine-¹³C₂,¹⁵N be integrated into protein dynamics studies?
- Methodology : Pulse-chase labeling with the compound enables tracking of glycine-rich protein turnover (e.g., collagen). After immunoprecipitation, isotopic enrichment in hydrolyzed peptides is measured via nano-LC-MS. Normalize data to housekeeping proteins (e.g., actin) to account for synthesis rate variability .
Methodological Considerations
Key parameters for validating isotopic enrichment in Hexanoyl Glycine-¹³C₂,¹⁵N:
- Purity : Confirm isotopic purity (>98% for ¹³C₂ and ¹⁵N) via elemental analysis and NMR .
- Stability : Assess degradation under storage conditions (e.g., −80°C vs. room temperature) using accelerated stability testing .
Statistical frameworks for interpreting tracer data:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
